molecular formula C21H17N3O B12481720 3-[(E)-(2-methoxyphenyl)diazenyl]-2-phenylindolizine

3-[(E)-(2-methoxyphenyl)diazenyl]-2-phenylindolizine

Cat. No.: B12481720
M. Wt: 327.4 g/mol
InChI Key: XPJJDPJHYWNVBK-UHFFFAOYSA-N
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Description

3-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-2-phenylindolizine is a complex organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. This particular compound is characterized by the presence of a diazenyl group (–N=N–) attached to a methoxyphenyl and a phenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

The synthesis of 3-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-2-phenylindolizine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable aldehyde or ketone.

    Diazotization Reaction:

    Coupling Reaction: The diazonium salt is then coupled with a methoxyphenyl derivative under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

3-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-2-phenylindolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can break the diazenyl group, converting it into amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions.

Scientific Research Applications

3-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-2-phenylindolizine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-2-phenylindolizine involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can form hydrogen bonds and other interactions with active sites of enzymes, affecting their activity. The indolizine core can also interact with various biological pathways, influencing cellular processes.

Comparison with Similar Compounds

  • 3-[(1E)-2-(3-methoxyphenyl)diazen-1-yl]-2-phenylindolizine
  • 3-[(1E)-2-(4-methoxyphenyl)diazen-1-yl]-2-phenylindolizine
  • 3-[(1E)-2-(2-methoxyphenyl)diazen-1-yl]-2-methylindolizine

These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

(2-methoxyphenyl)-(2-phenylindolizin-3-yl)diazene

InChI

InChI=1S/C21H17N3O/c1-25-20-13-6-5-12-19(20)22-23-21-18(16-9-3-2-4-10-16)15-17-11-7-8-14-24(17)21/h2-15H,1H3

InChI Key

XPJJDPJHYWNVBK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N=NC2=C(C=C3N2C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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